

Technical Monograph: (R)-Cyclopropyl(2-fluorophenyl)methanamine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: (R)-cyclopropyl(2-fluorophenyl)methanamine

Cat. No.: B15286636

[Get Quote](#)

Executive Summary & Application Context

(R)-Cyclopropyl(2-fluorophenyl)methanamine (CAS: 1213846-75-3 for HCl salt) is a high-value chiral building block, primarily recognized as the enantiopure intermediate for the synthesis of Prasugrel (a P2Y12 platelet inhibitor) and related thienopyridine derivatives.^{[1][2]} While Prasugrel is clinically administered as a racemate, the (R)-enantiomer is critical for:

- **Chiral Switch Studies:** Investigating the pharmacodynamics of the individual enantiomers to isolate the active metabolite pathway.
- **Structure-Activity Relationship (SAR):** Developing next-generation antiplatelet agents with improved metabolic stability.^{[1][2]}
- **Asymmetric Synthesis:** Serving as a chiral amine scaffold for diverse kinase inhibitors.

This guide details the physicochemical profile, resolution protocols, and analytical characterization of the (R)-isomer, distinguishing it from its (S)-counterpart and the racemate.^{[1][2]}

Physicochemical Properties Profile

The following data aggregates experimental values for the hydrochloride salt, the most common stable form of this intermediate.

Table 1: Key Physical Specifications

Property	Value / Description	Condition/Note
Chemical Name	(R)-Cyclopropyl(2-fluorophenyl)methanamine HCl	IUPAC
CAS Number	1213846-75-3 (HCl Salt)N/A (Free Base specific)	Racemate Free Base: 1014979-14-6
Molecular Formula	C ₁₀ H ₁₂ FN[1][2][3][4] · HCl	Salt Form
Molecular Weight	201.67 g/mol	Free Base: 165.21 g/mol
Physical State	White to off-white crystalline solid	Hygroscopic
Melting Point	165 °C – 170 °C (Decomposition)	Typical range for HCl salts of this class
Solubility	High: Methanol, Water, DMSO Low: Hexane, Toluene	Polar protic solvents preferred
pKa	~9.5 (Calculated for amine)	Basic character dominates
Chirality	(R)-Enantiomer	Determined by Cahn-Ingold-Prelog (CIP) rules

“

Critical Note on Optical Rotation: The specific rotation

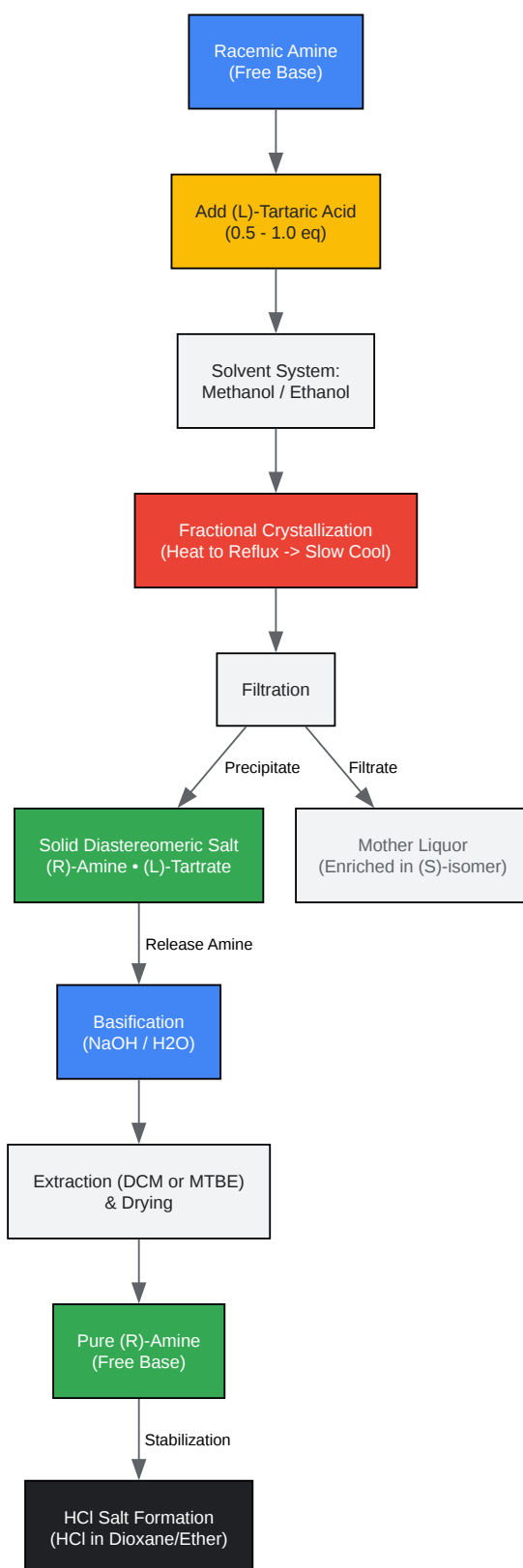
is a critical release parameter. While specific batch values vary, the (R)-isomer typically exhibits a rotation opposite to the (S)-isomer (CAS 844470-82-2).[1][2] For precise QA, the rotation must be determined in Methanol at 20°C. Target Specification: Enantiomeric Excess (ee) > 98.5% by Chiral HPLC.[1]

Synthesis & Resolution Protocol

Obtaining high-purity **(R)-cyclopropyl(2-fluorophenyl)methanamine** is most robustly achieved via Classical Resolution of the racemic amine using chiral tartaric acid derivatives.[1] [2] This method is preferred over asymmetric synthesis for scale-up due to cost-efficiency and the ability to recycle the resolving agent.[2]

The Resolution Workflow (Technical Diagram)

The following diagram illustrates the logic flow for isolating the (R)-enantiomer from the racemic mixture.



[Click to download full resolution via product page](#)

Figure 1: Process flow for the optical resolution of racemic cyclopropyl(2-fluorophenyl)methanamine using Tartaric Acid.[1][2][4]

Detailed Experimental Protocol

Objective: Isolate **(R)-cyclopropyl(2-fluorophenyl)methanamine** from its racemate.[1][2]

Reagents:

- Racemic cyclopropyl(2-fluorophenyl)methanamine (1.0 eq)[1][2]
- (L)-(+)-Tartaric acid (1.0 eq) (Note: Screening required; D-Tartaric acid may be needed if the (S)-salt precipitates preferentially).[1][2]
- Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]

Step-by-Step Methodology:

- Salt Formation:
 - Dissolve 10.0 g of racemic amine in 50 mL of Methanol.
 - In a separate flask, dissolve 9.1 g of (L)-Tartaric acid in 50 mL of Methanol.
 - Add the acid solution to the amine solution dropwise at 60°C.
- Crystallization (The Critical Step):
 - Heat the mixture to reflux until a clear solution is obtained.
 - Allow the solution to cool slowly to room temperature (25°C) over 4 hours. Rapid cooling traps the wrong isomer.
 - Further cool to 0-5°C for 2 hours to maximize yield.
- Isolation:
 - Filter the white precipitate. This is the Diastereomeric Salt.

- Check Point: Dry a small sample and check Optical Rotation. If rotation is low, recrystallize the salt from hot Methanol.
- Free Base Liberation:
 - Suspend the purified salt in water (100 mL).
 - Adjust pH to >12 using 2N NaOH solution. The solution will become cloudy as the free amine separates.
 - Extract with Dichloromethane (DCM) (3 x 50 mL).[1]
 - Dry organic layer over anhydrous and concentrate in vacuo.
- HCl Salt Formation (For Storage):
 - Dissolve the oily free base in Diethyl Ether.
 - Add 2M HCl in Ether dropwise.
 - Filter the resulting white solid (CAS 1213846-75-3).[1][2]

Analytical Characterization

To validate the identity and purity of the (R)-isomer, the following analytical methods are required.

Chiral HPLC Method

Standard reverse-phase columns cannot separate enantiomers.[2][5] A polysaccharide-based chiral stationary phase is required.[2]

- Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 μm).[1][2]
- Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2]
- Flow Rate: 1.0 mL/min.

- Detection: UV @ 254 nm.
- Expected Result: Two distinct peaks. The (R)-isomer should constitute >99% of the area integration after resolution.[1]

Proton NMR (¹H-NMR)

Solvent: DMSO-d6[1][2]

- 7.4 - 7.1 (m, 4H): Aromatic protons (2-fluorophenyl ring).[1][2]
- 8.6 (br s, 3H): Ammonium protons ()-[1][2]
- 3.8 (d, 1H): Methine proton ()-[1][2] The coupling constant and shift confirm the benzylic position.
- 1.3 - 0.4 (m, 5H): Cyclopropyl protons (1 methine, 4 methylene).[1][2]

Safety & Handling

- Hazard Class: Irritant (Skin/Eye).[1]
- Storage: The free base is prone to oxidation and carbonate formation (absorbs from air).[1] Store as the HCl salt in a tightly sealed container at 2-8°C under inert atmosphere (Argon/Nitrogen).
- Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless acylation is intended).[1]

References

- Sigma-Aldrich.**(R)-Cyclopropyl(2-fluorophenyl)methanamine** hydrochloride Product Sheet.[Link](#)[1][2]
- PubChem.Compound Summary: (S)-Cyclopropyl(2-fluorophenyl)methanamine (Enantiomer Reference).[1][2][Link](#)[1][2]

- ChemicalBook.CAS 1213846-75-3 Entry and Physical Properties.[1][2][Link](#)[1][2]
- National Institutes of Health (PMC).Design of Fluorinated Cyclopropane Derivatives (Resolution Protocols).[1][Link](#)[1][2]
- Google Patents.Process for preparation of Prasugrel intermediates (US8193391B2).
[1][Link](#)[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. US8513184B2 - Macrocyclic inhibitors of flaviviridae viruses - Google Patents [patents.google.com]
- 2. FMO3 inhibitors for treating pain - Patent 2674161 [data.epo.org]
- 3. string-db.org [string-db.org]
- 4. evs.nci.nih.gov [evs.nci.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Technical Monograph: (R)-Cyclopropyl(2-fluorophenyl)methanamine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15286636/docs#technical-monograph-r-cyclopropyl-2-fluorophenyl-methanamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)